methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Overview
Description
Methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Naphthyridine Derivatives
Naphthyridine derivatives, including those related to the specified compound, have been synthesized and investigated for various applications. The process often involves aminomethinylation reactions or interactions with other organic compounds to produce derivatives with potential pharmacological activities or as intermediates for further chemical synthesis.
- Synthesis Techniques : Studies have described the synthesis of 4-substituted and 6-substituted 1,6-naphthyridin-5(6H)-ones through one-step reactions involving diethyl 2,6-diraethylpyridine-3,5-dicarboxylates aminomethinylation with 1,3,5-triazine. Such processes yield naphthyridine derivatives with varied substituents, showcasing the chemical versatility and potential for modification of this compound class (Balogh et al., 2009).
Applications in Cytotoxic Activity
Naphthyridine derivatives have been explored for their cytotoxic properties, particularly against cancer cell lines. Research has extended to the development of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, demonstrating potent cytotoxicity against various cancer models.
- Cytotoxic Activity : Carboxamide derivatives, especially those with dimethylaminoethyl groups, have shown significant growth inhibitory properties against murine leukemia and lung carcinoma, with some compounds displaying IC50 values below 10 nM. This suggests their potential as lead compounds for developing new anticancer therapies (Deady et al., 2005).
Chemical Behavior and Transformations
The compound and its derivatives' chemical behavior under various conditions has been a subject of study, providing insights into their reactivity and potential transformations into other useful chemical entities.
- Chemical Transformations : Investigations into the behavior of substituted vinyl pyrimidinones in acidic media have led to the synthesis of novel naphthyridine derivatives, demonstrating the compound's reactivity and utility in generating structurally diverse molecules (Yalysheva et al., 1986).
properties
IUPAC Name |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-5-oxo-6-phenyl-1,6-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-22(2)11-9-18-16(20(25)26-3)13-15-17(21-18)10-12-23(19(15)24)14-7-5-4-6-8-14/h4-13H,1-3H3/b11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSNOMKPPQAIEW-PKNBQFBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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